4-(3-Chloro-2-methylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2-methylphenyl)phenol is an organic compound with the molecular formula C13H11ClO. It is a derivative of phenol, where the phenyl group is substituted with a 3-chloro-2-methylphenyl group. This compound is known for its antiseptic and disinfectant properties, making it useful in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chloro-2-methylphenyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 3-chloro-2-methylphenol with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 2-methylphenol (o-cresol) followed by a coupling reaction with phenol. This process is optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as a metal ion or enzyme.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of heat.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to microbial activity due to its antiseptic properties.
Medicine: Utilized in the formulation of disinfectants and antiseptics for medical use.
Industry: Applied in the production of preservatives for cosmetics and other personal care products
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)phenol involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. This compound targets the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents. The presence of the chloro and methyl groups enhances its lipophilicity, allowing it to integrate more effectively into the lipid bilayer .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another potent antiseptic used in various disinfectant formulations.
Uniqueness
4-(3-Chloro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and methyl groups on the phenyl ring enhances its antimicrobial activity and makes it more effective in disrupting microbial cell membranes compared to other similar compounds .
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZTVWYBAFGPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680719 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181320-98-8 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.